molecular formula C9H10N2 B1295337 2,7-Dimethylimidazo[1,2-a]pyridine CAS No. 3268-61-9

2,7-Dimethylimidazo[1,2-a]pyridine

Numéro de catalogue B1295337
Numéro CAS: 3268-61-9
Poids moléculaire: 146.19 g/mol
Clé InChI: GYCGFNPVXKJNTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,7-Dimethylimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This compound has gained interest due to its potential pharmacological properties, particularly in the field of antituberculosis activity.

Synthesis Analysis

The synthesis of 2,7-dimethylimidazo[1,2-a]pyridine derivatives has been reported through various methods. One approach involves the reaction of monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and treatment with substituted amines to yield a range of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives . Another method describes the synthesis of linear pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores from 2-amino-4-methyl-5-nitropyridine using dimethylformamide dimethylacetal (DMFDMA) for vinylamine functionalization, followed by cyclization and reductive cyclization .

Molecular Structure Analysis

The molecular structure of 2,7-dimethylimidazo[1,2-a]pyridine derivatives can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectrometry . Additionally, imidazo[1,2-a]pyridine derivatives with hydroxyaryl units have been shown to form an intramolecular hydrogen-bonded seven-membered ring, which can adopt either a planar or twisted conformation .

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives has been explored in various chemical reactions. For instance, 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, derived from imidazo[1,5-a]pyridine carbene zwitterions, have been used as nucleophiles in reactions with electron-deficient alkynes to synthesize densely functionalized pyrroles and thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-dimethylimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For example, imidazo[1,2-a]pyridine derivatives with an intramolecular hydrogen-bonded seven-membered ring exhibit bright excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state, with quantum yields up to 0.45 . The antimycobacterial activity of these compounds has been evaluated, with some derivatives showing moderate to good activity against Mycobacterium tuberculosis . The pharmacokinetics of these compounds have also been assessed, indicating their potential as drug-like agents .

Applications De Recherche Scientifique

Antituberculosis Activity

2,7-Dimethylimidazo[1,2-a]pyridine compounds have shown significant antituberculosis activity. A study by Moraski et al. (2011) synthesized a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, demonstrating excellent potency against various tuberculosis strains, including multi- and extensive drug-resistant strains (Moraski et al., 2011). Similarly, Jadhav et al. (2016) synthesized substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, which displayed moderate to good antituberculosis activity (Jadhav et al., 2016).

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of 2,7-dimethylimidazo[1,2-a]pyridine derivatives have been studied. Cesur et al. (2010) reported the synthesis of several new imidazo[1,2-a]pyridine compounds, which showed activity against bacterial and fungal strains, including Staphylococcus aureus and Mycobacterium tuberculosis (Cesur et al., 2010).

Therapeutic Agent Development

Imidazo[1,2-a]pyridine has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. Deep et al. (2016) provided insights into the use of imidazo[1,2-a]pyridine derivatives in the development of novel therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases (Deep et al., 2016).

Anticancer Applications

Goel et al. (2016) discussed the anticancer activities of the imidazo[1,2-a]pyridine system, emphasizing its use in inhibiting various tumor cell lines and its potential as a lead molecule in clinical trials for anticancer agents (Goel et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine have been extensively studied. Enguehard-Gueiffier and Gueiffier (2007) reviewed the progress in understanding the pharmacological properties of this scaffold, including its applications as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Chemical Properties

The synthesis and chemical properties of imidazo[1,2-a]pyridines have also been a focus of research. Ravi and Adimurthy (2017) described new methods for synthesizing imidazo[1,2-a]pyridines under mild conditions, enhancing their biological activity (Ravi & Adimurthy, 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled .

Propriétés

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCGFNPVXKJNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186350
Record name 2,7-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylimidazo[1,2-a]pyridine

CAS RN

3268-61-9
Record name 2,7-Dimethylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2,7-Dimethylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2,7-Dimethylimidazo[1,2-a]pyridine
Reactant of Route 4
2,7-Dimethylimidazo[1,2-a]pyridine
Reactant of Route 5
2,7-Dimethylimidazo[1,2-a]pyridine
Reactant of Route 6
2,7-Dimethylimidazo[1,2-a]pyridine

Citations

For This Compound
68
Citations
MW Majewski, R Tiwari, PA Miller, S Cho… - Bioorganic & medicinal …, 2016 - Elsevier
Tuberculosis (TB) remains one of the most threatening diseases in the world and the need for development of new therapies is dire. Herein we describe the rationale for the design and …
Number of citations: 14 www.sciencedirect.com
B Jadhav, R Kenny, Y Nivid, M Mandewale… - Open Journal of …, 2016 - scirp.org
A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives 5a-5m were synthesized through multi-step reactions. To achieve the synthesis of the desired …
Number of citations: 9 www.scirp.org
SN Mali, A Anand, MEA Zaki, SA Al-Hussain… - Molecules, 2023 - mdpi.com
A series of multistep synthesis protocols was adopted to synthesize substituted imidazopyridines (IMPs) (SM-IMP-01 to SM-IMP-13, and DA-01-05). All substituted IMPs were then …
Number of citations: 4 www.mdpi.com
GC Moraski, LD Markley, PA Hipskind… - ACS medicinal …, 2011 - ACS Publications
A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized. The compounds were evaluated for …
Number of citations: 184 pubs.acs.org
K Valentin - 1966 - escholarship.mcgill.ca
The author wishes to thank Dr. A. Taurins for his guidance in the experimental work and the preparation of this thesis. The author is also grateful to the Department of Chernistry, McGill …
Number of citations: 5 escholarship.mcgill.ca
Y Cheng, GC Moraski, J Cramer, MJ Miller… - PLoS One, 2014 - journals.plos.org
Tuberculosis remains a global threat due in part to the long treatment regimen and the increased prevalence of drug resistant M. tuberculosis strains. Therefore, new drug regimens are …
Number of citations: 57 journals.plos.org
GC Moraski, LD Markley, M Chang, S Cho… - Bioorganic & medicinal …, 2012 - Elsevier
Tuberculosis (TB) is a devastating disease resulting in a death every 20s. Thus, new drugs are urgently needed. Herein we report ten classes of compounds—oxazoline, oxazole, …
Number of citations: 119 www.sciencedirect.com
JP Paolini, RK Robins - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
A number of improved laboratory procedures for the synthesis of derivatives ofimidazo‐[1,2‐alpyridines are reported. These methods have been employed for the preparation of 5‐…
Number of citations: 46 onlinelibrary.wiley.com
L Li, Z Li, M Liu, W Shen, B Wang, H Guo, Y Lu - Molecules, 2015 - mdpi.com
We report herein the design and synthesis of a series of novel imidazo[1,2-a]pyridine amide-cinnamamide hybrids linked via an alkyl carbon chain. All 38 new hybrids were evaluated …
Number of citations: 19 www.mdpi.com
S Aliwaini, AM Awadallah, RY Morjan… - Oncology …, 2019 - spandidos-publications.com
The present study aimed to investigate the anti‑cancer activity of imidazo [1, 2‑a] pyridine 5‑7 in the A375 and WM115 melanoma and HeLa cervical cancer cell lines. The viability of …
Number of citations: 18 www.spandidos-publications.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.